8-M-Pdot is classified as a synthetic small molecule and is primarily sourced from chemical suppliers specializing in neuroscience research. It is used in various studies to explore its pharmacological effects, particularly in models of anxiety and neurodegenerative diseases.
The synthesis of 8-M-Pdot typically involves multi-step organic reactions, including cyclization and functionalization processes. A common synthetic route includes:
The exact conditions (temperature, solvents, reaction times) can vary based on specific methodologies employed by different research groups.
The molecular structure of 8-M-Pdot features a pyrroloquinoline backbone with a methoxy substituent at the 8-position. Its chemical formula is C₁₃H₉N₃O, with a molecular weight of approximately 229.23 g/mol. The compound's structural characteristics contribute to its interaction with melatonin receptors, influencing its agonistic activity.
8-M-Pdot undergoes several chemical reactions that are pertinent to its function as a receptor agonist:
The mechanism of action of 8-M-Pdot primarily involves its interaction with melatonin receptors:
8-M-Pdot is primarily utilized in research settings to investigate:
8-M-PDOT (8-Methoxy-2-propionamidotetralin) exhibits significant selectivity for the MT₂ melatonin receptor over the MT₁ subtype. Binding affinity studies using human recombinant receptors reveal a 5.2-fold higher selectivity for MT₂, with pKi values of 8.95 (MT₂) versus 8.23 (MT₁) [1] [5] [6]. This selectivity arises from:
Table 1: Binding Affinity Profile of 8-M-PDOT at Human Melatonin Receptors
Receptor Subtype | pKi Value | Selectivity Ratio (MT₂/MT₁) | Functional Assay |
---|---|---|---|
MT₂ | 8.95 | 5.2 | cAMP inhibition |
MT₁ | 8.23 | 1.0 (Reference) | cAMP inhibition |
Data compiled from [1] [5] [6]
The binding kinetics of 8-M-PDOT are governed by specific structural motifs in melatonin receptors:
Table 2: Binding Kinetics of 8-M-PDOT at Recombinant Human Receptors
Parameter | MT₂ Receptor | MT₁ Receptor |
---|---|---|
Association Rate (kₐₛₛ) | 5.6 × 10⁷ M⁻¹min⁻¹ | 2.1 × 10⁷ M⁻¹min⁻¹ |
Dissociation Half-life (t₁/₂) | 18.3 min | 8.7 min |
Derived from radioligand studies using [³H]-melatonin competition [3]
8-M-PDOT’s efficacy is modulated by allosteric sites and receptor dimerization:
Table 3: Allosteric Modulation of 8-M-PDOT Responses
Experimental Model | Effect of 8-M-PDOT | Allosteric Modulator Action |
---|---|---|
Crayfish retinular cells | ↑ RP amplitude by 40% (CT6) | Blocked by DH97 (1 nM) |
MT₁/MT₂ heterodimers (CHO cells) | ↓ MT₂ selectivity by 30% | N/A (Conformational change) |
Murine DRG neurons | ↓ Calcium signaling via MAPK1 | Potentiated by RORα knockdown |
Data from electrophysiology and gene expression studies [6] [7]
Compound Glossary
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: